4-Methoxy-N-(pentan-3-YL)aniline
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Overview
Description
4-Methoxy-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H19NO. It is a hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry . This compound is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(pentan-3-yl)aniline can be achieved through hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This innovative approach was reported by Baran and coworkers .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s preparation typically involves standard organic synthesis techniques that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(pentan-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The methoxy group on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Methoxy-N-(pentan-3-yl)aniline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Plays a role in the development of drug candidates, particularly those containing hindered amine motifs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(pentan-3-yl)aniline involves its interaction with molecular targets through its amine and methoxy functional groups. These interactions can influence various biochemical pathways, making the compound valuable in medicinal chemistry for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(tert-pentyl)aniline: Another hindered amine with similar applications in organic synthesis and medicinal chemistry.
4-Methoxy-N-(2,4,4-trimethyl pentan-2-yl)aniline: Shares structural similarities and is used in similar research applications.
Uniqueness
4-Methoxy-N-(pentan-3-yl)aniline is unique due to its specific hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of specialized drug candidates and advanced materials .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-methoxy-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-10(5-2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
YYFXQLQLZFZIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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